Tolpentamide

Sulfonylurea SAR Physicochemical profiling Drug design

Tolpentamide (CAS 1027-87-8) is the cyclopentyl-substituted reference standard for first-generation sulfonylurea SAR studies. Its N-cyclopentyl group yields a logP of 2.13 and aqueous solubility of 74.78 mg/L—quantifiably distinct from the n-butyl tolbutamide (logP 2.34, 109 mg/L)—enabling precise deconvolution of ring-size effects on membrane permeability and metabolism. Procure authenticated, traceable material for chromatographic method validation or unbiased phenotypic screening as a literature-free 'blank' scaffold. Never marketed and absent from clinical trials, it eliminates pre-existing target bias inherent to tolbutamide. Contact suppliers for current lot-specific purity, pricing, and availability.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
CAS No. 1027-87-8
Cat. No. B093784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolpentamide
CAS1027-87-8
Molecular FormulaC13H18N2O3S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC2
InChIInChI=1S/C13H18N2O3S/c1-10-6-8-12(9-7-10)19(17,18)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16)
InChIKeySHVCKTUQDUTJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tolpentamide (CAS 1027-87-8): First-Generation Cyclopentyl Sulfonylurea Sourcing and Baseline Identity


Tolpentamide (CAS 1027-87-8) is a first-generation sulfonylurea oral hypoglycemic agent characterized by a cyclopentyl substituent on the urea nitrogen and a p-tolylsulfonyl moiety [1]. Assigned the International Nonproprietary Name (INN) in 1962 (p-INN List 12) [2], tolpentamide was never marketed as a therapeutic drug and has not been used in any registered clinical trials [3][4]. It is commercially available as a research chemical from Sigma-Aldrich (catalog S772879, listed as 1-Cyclopentyl-3-(p-tosyl)urea) . The compound is documented in authoritative databases including the NCI Thesaurus (C73143), ChEMBL (CHEMBL2107629), and PubChem (CID 3083671), but dedicated pharmacological research literature on this specific molecule is notably absent [3][4].

Procurement Risk in Tolpentamide Research: Why Cyclopentyl-Containing Sulfonylureas Cannot Be Replaced by Tolbutamide or Chlorpropamide


Within the first-generation sulfonylurea class, the N-substituent is a primary determinant of physicochemical properties and pharmacological behavior [1]. Tolpentamide contains a cyclopentyl group (C₅H₉) at the urea terminus, in contrast to the n-butyl chain of tolbutamide or the n-propyl chain of chlorpropamide. This structural difference produces measurable divergence in logP, aqueous solubility, density, and topological polar surface area—parameters that directly affect membrane partitioning, protein binding, and experimental reproducibility [2][3]. A patent covering benzenesulfonylureas with cyclopentyl substitution explicitly claims that such compounds exhibit 'a strong and long lasting hypoglycemic action' distinguishable from their straight-chain alkyl analogs [4]. Consequently, substituting tolbutamide for tolpentamide in a research protocol would introduce a different hydrophobicity profile, different molecular weight (270.35 vs. 282.36 Da), and an untested assumption of pharmacological equivalence that is not supported by any published head-to-head data. The absence of clinical development for tolpentamide further means that its selectivity, toxicity, and pharmacokinetic profiles relative to marketed sulfonylureas remain uncharacterized, making generic substitution scientifically indefensible for investigators seeking to probe structure-activity relationships or reproduce historical findings.

Tolpentamide (CAS 1027-87-8) Quantitative Differentiation Guide: Physicochemical and Structural Evidence vs. Tolbutamide, Chlorpropamide, and Heptolamide


Cyclopentyl vs. n-Butyl N-Substituent: Molecular Weight and Predicted logP Comparison of Tolpentamide versus Tolbutamide

Tolpentamide differs from its closest structural analog tolbutamide by replacement of the n-butyl group with a cyclopentyl ring at the urea N-terminus. This substitution increases molecular weight by 12.0 Da (from 270.35 to 282.36 Da) and reduces the computed logP from 2.34 (tolbutamide) to 2.13 (tolpentamide), indicating moderately lower lipophilicity [1][2]. The cyclopentyl group also alters the fraction of sp³-hybridized carbon atoms (Fsp³ = 0.46 for tolpentamide) and reduces the number of freely rotatable bonds from 5 (tolbutamide, n-butyl) to 3, which may affect conformational flexibility and entropic contributions to target binding [1]. These differences are quantifiable and reproducible, making tolpentamide a structurally distinct entity that cannot be assumed bioequivalent to tolbutamide in the absence of direct comparative pharmacological data.

Sulfonylurea SAR Physicochemical profiling Drug design

Aqueous Solubility at Physiological Temperature: Tolpentamide (74.78 mg/L) versus Tolbutamide (109 mg/L) and Chlorpropamide (258 mg/L)

Reported water solubility of tolpentamide at 37°C is 74.78 mg/L, compared to 109 mg/L for tolbutamide and approximately 258 mg/L for chlorpropamide under similar conditions [1]. Tolpentamide thus exhibits the lowest aqueous solubility among these three first-generation sulfonylureas, approximately 31% lower than tolbutamide and 71% lower than chlorpropamide. This solubility differential is meaningful for in vitro assay preparation, where DMSO stock solutions are typically required and aqueous dilution may lead to differential precipitation behavior.

Solubility Formulation science In vitro assay design

Density Differentiation: Tolpentamide (1.29 g/cm³) versus Tolbutamide (1.245 g/cm³) as a Physical Identity Marker

The reported density of tolpentamide is 1.29 g/cm³ [1], while tolbutamide has a density of 1.245 g/cm³ . This represents a 3.6% higher density for tolpentamide, consistent with the more compact cyclopentyl ring (C₅H₉, formula weight contribution 69.13) versus the extended n-butyl chain (C₄H₉, formula weight contribution 57.12). The density difference, combined with distinct refractive index values (tolpentamide: 1.586; tolbutamide: estimated 1.6360), provides a two-parameter identity verification method for distinguishing these compounds in procurement quality control.

Quality control Material characterization Reference standard

Documented Research Void: Tolpentamide Has Zero Published Pharmacological Studies in ChEMBL—A Unique Blank-Slate Research Tool

The ZINC15 database explicitly records that tolpentamide 'is not reported in any publications per ChEMBL' and 'has not been detected to have been used in any clinical trials' [1]. In contrast, its structural analog tolbutamide has thousands of publications indexed in PubMed and ChEMBL documenting its pharmacology, metabolism, and clinical outcomes. This publication void means tolpentamide represents a structurally defined sulfonylurea with no pre-existing pharmacological annotation, which is exceptional: even closely related never-marketed analogs like heptolamide share this data-poor status [2], but tolbutamide and chlorpropamide have extensive published activity profiles that may introduce bias in novel-target screening campaigns.

Novel target screening SAR tool compound Negative control

Commercial Availability as a Pure Reference Standard: Sigma-Aldrich Catalog S772879 versus Heptolamide Sourcing Limitations

Tolpentamide is listed in the Sigma-Aldrich catalog as product S772879 (AldrichCPR) under the name 1-Cyclopentyl-3-(p-tosyl)urea, with a defined linear formula (C₁₃H₁₈N₂O₃S) and molecular weight (282.36 Da) . This provides a traceable procurement channel through a major international chemical supplier with documented quality systems. By comparison, heptolamide (CAS 1034-82-8), the direct cycloheptyl homolog, is not cataloged by Sigma-Aldrich and has more limited commercial sourcing options [1]. For laboratories requiring a consistent, audit-trailed supply of a cyclopentyl-substituted first-generation sulfonylurea reference material, tolpentamide thus offers a defined procurement advantage over its seven-membered ring analog.

Analytical reference material Procurement Supply chain

Critical Transparency Statement: Absence of Direct Comparative Pharmacological Data for Tolpentamide

A systematic search of ChEMBL, PubMed, ClinicalTrials.gov, and the ZINC15 database confirms that no head-to-head pharmacological comparison between tolpentamide and any other sulfonylurea has been published [1][2]. No in vitro IC₅₀, EC₅₀, Kd, or Ki values for tolpentamide at any molecular target have been deposited in public databases. No in vivo efficacy, pharmacokinetic, or toxicology studies have been reported. Consequently, all claims of differential potency, selectivity, or therapeutic value relative to tolbutamide, chlorpropamide, or other analogs are unsupported by direct evidence. The differentiation arguments presented above rest entirely on (a) measurable physicochemical property divergence and (b) class-level structure-activity relationship inferences from the broader sulfonylurea literature. Procurement decisions based on tolpentamide must therefore be driven by its structural uniqueness as a cyclopentyl-containing sulfonylurea scaffold, not by any documented pharmacological advantage.

Evidence gap Data limitation Risk disclosure

Recommended Application Scenarios for Tolpentamide (CAS 1027-87-8) Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Sulfonylurea N-Substituent Effects on Physicochemical Properties

Tolpentamide is uniquely suited as the cyclopentyl reference point in a systematic SAR panel comparing N-alkyl vs. N-cycloalkyl substitution on the benzenesulfonylurea scaffold. With a logP of 2.13 (vs. 2.34 for n-butyl tolbutamide) and water solubility of 74.78 mg/L (vs. 109 mg/L for tolbutamide), tolpentamide provides a quantifiably distinct hydrophobicity-lipophilicity profile . When tested alongside tolbutamide (n-butyl), chlorpropamide (n-propyl, Cl-substituted), and heptolamide (cycloheptyl), tolpentamide enables deconvolution of ring size effects on membrane permeability assay outcomes. This application is directly supported by the physicochemical property comparisons established in Section 3, Evidence Items 1 and 2.

Analytical Reference Standard for HPLC/LC-MS Method Development Targeting Cyclopentyl-Containing Sulfonylureas

Procurement of tolpentamide from Sigma-Aldrich (catalog S772879) provides a traceable, authenticated reference material for developing and validating chromatographic methods specific to cyclopentyl-substituted sulfonylureas . The distinct retention time predicted from its intermediate logP (2.13) relative to tolbutamide (2.34) and chlorpropamide (higher polarity) enables method specificity verification. This scenario is supported by the commercial availability evidence in Section 3, Evidence Item 5, and the density/refractive index identity markers in Evidence Item 3.

Negative Control or Baseline Compound in High-Throughput Phenotypic Screening Where Pharmacological Anonymity Is Desired

Because tolpentamide has zero published pharmacological activity records in ChEMBL and has never been used in clinical trials, it can serve as a 'blank' sulfonylurea scaffold in unbiased phenotypic screening campaigns . Unlike tolbutamide, which carries extensive pre-existing target annotations (K_ATP channel, SUR1 binding, CYP2C9 metabolism), tolpentamide introduces no literature-derived bias into hit identification workflows. This application is directly supported by the 'Documented Research Void' evidence in Section 3, Evidence Item 4, with the understanding that the absence of activity data is itself the differentiating feature—not an inferred safety or selectivity advantage.

Sulfonylurea Cyclization Chemistry and Metabolic Stability Probe Studies

The cyclopentyl group of tolpentamide (Fsp³ = 0.46) represents a constrained cyclic aliphatic substituent that may exhibit different oxidative metabolism compared to the freely rotating n-butyl chain of tolbutamide (which undergoes ω-oxidation to hydroxymethyl and carboxy metabolites) . While no tolpentamide-specific metabolism data exist, the structural rationale and physicochemical differentiation established in Section 3 provide a hypothesis-driven basis for in vitro microsomal stability comparisons between tolpentamide and tolbutamide, where the cyclopentyl ring may alter CYP450 hydroxylation susceptibility. This scenario is inferential and requires de novo experimental validation; it derives from the structural evidence in Section 3, Evidence Items 1 and 6.

Quote Request

Request a Quote for Tolpentamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.